molecular formula C18H16N4O4 B2386459 1-(benzo[d][1,3]dioxol-5-yl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea CAS No. 1060327-94-7

1-(benzo[d][1,3]dioxol-5-yl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea

Cat. No.: B2386459
CAS No.: 1060327-94-7
M. Wt: 352.35
InChI Key: IVLZFXXGQVMLLM-UHFFFAOYSA-N
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Description

1-(benzo[d][1,3]dioxol-5-yl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is a potent and selective ATP-competitive inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This compound demonstrates high potency against DYRK1A , a kinase implicated in multiple critical cellular processes. Its primary research value lies in probing the pathological mechanisms of Down syndrome, as DYRK1A is encoded on chromosome 21 and its overexpression is considered a key contributor to neurological and cognitive deficits. Research utilizing this inhibitor has been instrumental in elucidating the role of DYRK1A in regulating alternative splicing through phosphorylation of splicing factors , which has broad implications for understanding neuronal development and function. Furthermore, due to the involvement of DYRK1A in cell cycle control and apoptosis, this inhibitor serves as a valuable chemical tool for investigating its oncogenic or tumor-suppressive roles in various cancer models, including glioblastoma and leukemia. By selectively inhibiting DYRK1A, researchers can dissect its function in signaling pathways and assess its potential as a therapeutic target for a range of human diseases.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c1-10-4-3-7-22-16(10)19-11(2)15(17(22)23)21-18(24)20-12-5-6-13-14(8-12)26-9-25-13/h3-8H,9H2,1-2H3,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLZFXXGQVMLLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)NC3=CC4=C(C=C3)OCO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzo[d][1,3]dioxol-5-yl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea typically involves the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Synthesis of the pyrido[1,2-a]pyrimidin-4-one core: This involves the condensation of suitable pyridine and pyrimidine precursors under controlled conditions.

    Coupling of the two moieties: The final step involves the formation of the urea linkage between the benzo[d][1,3]dioxole and pyrido[1,2-a]pyrimidin-4-one structures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(benzo[d][1,3]dioxol-5-yl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The pyrido[1,2-a]pyrimidin-4-one core can be reduced to form dihydropyrimidine derivatives.

    Substitution: The urea linkage can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydropyrimidine derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. Studies have evaluated its cytotoxic effects on multiple cancer cell lines, including:

Cell Line IC50 (µM) Standard Drug (Doxorubicin) IC50 (µM)
HepG22.387.46
HCT1161.548.29
MCF74.524.56

The mechanisms through which it exerts its anticancer effects include:

  • EGFR Inhibition : Targeting the epidermal growth factor receptor, which is crucial in many cancers.
  • Cell Cycle Arrest : Affecting cell cycle progression and promoting apoptosis.
  • Mitochondrial Pathway Modulation : Influencing proteins such as Bax and Bcl-2 that regulate apoptosis.

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Its structural features enable it to interact with bacterial enzymes or receptors, potentially inhibiting their function. This aspect is particularly relevant in the context of drug-resistant bacterial strains.

Comparative Studies

Comparative analysis with structurally similar compounds highlights differences in biological activity:

Compound Name Structural Features Activity Profile
1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-ylmethyl)ureaLacks furan moietyDifferent anticancer activity
1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)ureaContains thiophene instead of furanMay exhibit distinct pharmacological properties

These comparisons underscore the potential for unique biological activities based on subtle modifications in chemical structure.

Case Studies and Research Findings

A notable case study involved synthesizing and evaluating related compounds featuring benzo[d][1,3]dioxole derivatives. The synthesized compounds were assessed for their cytotoxic effects using the Sulforhodamine B (SRB) assay across multiple cancer cell lines.

Mechanism of Action

The mechanism of action of 1-(benzo[d][1,3]dioxol-5-yl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications Evidence Source
Target Compound Pyrido[1,2-a]pyrimidin-4-one Benzo[d][1,3]dioxol-5-yl; Urea linker Hypothesized kinase inhibition
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Benzo[d][1,3]dioxol-5-yl; Piperazine Enhanced solubility (basic amine)
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole Pyrazole Benzo[d][1,3]dioxol-5-yl; tert-Butyl Anticonvulsant activity
Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine derivative Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl; Cyano; Ester groups Structural complexity for SAR
3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)...)benzoic acid Benzoic acid Difluorobenzo[d][1,3]dioxol; Cyclopropane Solid-form optimization

Key Comparisons:

Core Heterocycle Variations: The target compound’s pyrido[1,2-a]pyrimidin-4-one core is shared with derivatives in , which exhibit piperazinyl or methylpiperazinyl substituents. These groups enhance solubility via basic nitrogen atoms, whereas the urea linker in the target compound may prioritize hydrogen-bond interactions over solubility . Pyrazole-based analogs () lack the fused pyrido-pyrimidinone system but retain the benzo[d][1,3]dioxol group, suggesting divergent biological targets (e.g., anticonvulsant vs. kinase inhibition) .

Substituent Effects: Urea vs. Methylenedioxyphenyl Modifications: Fluorination () or cyclopropane integration () in benzo[d][1,3]dioxol derivatives can alter metabolic stability and lipophilicity, impacting bioavailability .

Synthetic Routes: The synthesis of pyrido[1,2-a]pyrimidinones () typically involves cyclocondensation reactions, while urea linkers (as in the target compound) may be introduced via carbodiimide-mediated coupling or direct urea fusion, as described in for pyrazolo[3,4-d]pyrimidinones .

Physicochemical Properties: Melting points for related urea or pyrimidinone derivatives range from 200–300°C (e.g., 243–245°C in ), suggesting high crystallinity. The target compound’s dimethyl and urea groups may similarly confer a high melting point . Solubility is likely moderate due to the urea group’s polarity, contrasting with more soluble piperazine derivatives () .

Research Findings and Implications

  • Structure-Activity Relationship (SAR): The benzo[d][1,3]dioxol group is a conserved feature in anticonvulsant () and kinase-targeting () compounds, while the pyrido[1,2-a]pyrimidinone core may modulate selectivity for enzymes like cyclin-dependent kinases (CDKs) .
  • Pharmacokinetic Challenges : Urea-containing compounds often face solubility limitations, necessitating formulation optimization (e.g., solid dispersions, as in ) for in vivo efficacy .

Biological Activity

1-(benzo[d][1,3]dioxol-5-yl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure combining a benzo[d][1,3]dioxole moiety with a pyrido[1,2-a]pyrimidine core. Its molecular formula is C18H18N4O3C_{18}H_{18}N_{4}O_{3}, and it possesses a molecular weight of approximately 342.36 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds similar to this compound. For instance, derivatives with heterocyclic structures have shown significant inhibition against various viruses, including HSV and HIV. In particular, some compounds exhibited up to 91% inhibition of HSV replication at concentrations around 50 µM with low cytotoxicity (CC50 > 600 µM) .

Antitumor Activity

The compound's structural analogs have been investigated for their antitumor properties. Research indicates that pyrimidine derivatives can act as potent inhibitors of cancer cell proliferation. For example, certain synthesized compounds demonstrated IC50 values in the low micromolar range against different cancer cell lines .

Enzyme Inhibition

Enzyme inhibition assays have revealed that similar compounds can effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in neurodegenerative diseases like Alzheimer's. The IC50 values for some derivatives ranged from 5.80 to 40.80 µM for AChE and 7.20 to 42.60 µM for BuChE .

Case Studies

Case Study 1: Antiviral Screening

In a study focused on novel heterocyclic compounds, several derivatives were screened for their antiviral activity against HSV and HIV. Compounds were evaluated in vitro using Vero cells, where the most promising candidates displayed significant antiviral effects with minimal cytotoxicity .

Case Study 2: Antitumor Evaluation

Another investigation assessed the antitumor efficacy of pyrimidine derivatives in various cancer models. The results indicated that certain compounds led to a marked reduction in tumor cell viability compared to control groups, suggesting their potential as therapeutic agents .

Data Tables

Activity IC50 Value (µM) Reference
AChE Inhibition5.80 - 40.80
BuChE Inhibition7.20 - 42.60
HSV InhibitionUp to 91% at 50 µM
Tumor Cell ViabilityLow Micromolar Range

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for yield?

The synthesis typically involves coupling a benzodioxole-containing amine with a functionalized pyrido[1,2-a]pyrimidine urea precursor. Key steps include:

  • Amine activation : Use of carbodiimides (e.g., DCC) or chloroformate derivatives to activate the benzodioxole amine for urea bond formation .
  • Pyrido[1,2-a]pyrimidine modification : Introduction of methyl groups at positions 2 and 9 via alkylation or Friedel-Crafts reactions, followed by oxidation to form the 4-oxo moiety .
  • Yield optimization : Adjust reaction temperature (e.g., 60–80°C for urea coupling), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 amine:pyrimidine) to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • 1H/13C NMR : Identify the urea NH protons (δ 8.5–9.5 ppm) and pyrido[1,2-a]pyrimidine aromatic protons (δ 7.0–8.5 ppm). The 4-oxo group appears as a carbonyl carbon at ~170 ppm in 13C NMR .
  • IR spectroscopy : Urea C=O stretches at ~1640–1680 cm⁻¹ and pyrimidine ring vibrations at ~1550 cm⁻¹ .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error to validate purity .

Q. What are the critical functional groups in this compound, and how do they influence its stability under different experimental conditions?

  • Urea linkage : Prone to hydrolysis under strongly acidic/basic conditions. Stabilize with buffered solutions (pH 6–8) during biological assays .
  • Benzodioxole moiety : Sensitive to oxidative degradation; store in inert atmospheres (N2 or Ar) .
  • Pyrido[1,2-a]pyrimidine core : The 4-oxo group enhances hydrogen-bonding capacity but may chelate metal ions, requiring EDTA in storage buffers .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Pharmacokinetic profiling : Assess bioavailability (e.g., plasma half-life via LC-MS) to identify metabolic instability or poor absorption .
  • Dose-response alignment : Compare in vitro IC50 values with in vivo efficacy using orthotopic models to account for tissue-specific barriers .
  • Metabolite screening : Use HPLC-MS to detect inactive or antagonistic metabolites that may explain reduced in vivo activity .

Q. What computational methods are suitable for modeling interactions between this compound and its biological targets?

  • Molecular docking (AutoDock Vina) : Simulate binding to kinase domains (e.g., MAPK or PI3K) using the urea group as a hydrogen-bond donor .
  • MD simulations (GROMACS) : Evaluate stability of ligand-receptor complexes over 100-ns trajectories, focusing on pyrido[1,2-a]pyrimidine stacking with hydrophobic pockets .
  • Validation : Confirm predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (KD) .

Q. What strategies can modify the pyrido[1,2-a]pyrimidine core to enhance target specificity?

  • Substituent tuning : Replace 2,9-dimethyl groups with electron-withdrawing groups (e.g., -CF3) to improve selectivity for ATP-binding pockets .
  • Ring hybridization : Fuse the pyrimidine ring with a thiazolidinone (as in ) to enhance rigidity and reduce off-target binding .
  • Pro-drug design : Introduce hydrolyzable esters at the urea NH to improve membrane permeability, with enzymatic activation in target tissues .

Q. How does stereochemistry influence the compound’s pharmacological profile, and what methods confirm stereochemical purity?

  • Chiral centers : The thiazolidinone moiety (if present) may exhibit Z/E isomerism, affecting binding to enantioselective targets .
  • Analytical methods : Use chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) to resolve and quantify isomers .
  • Crystallography : Single-crystal X-ray diffraction provides absolute configuration data for critical stereocenters .

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